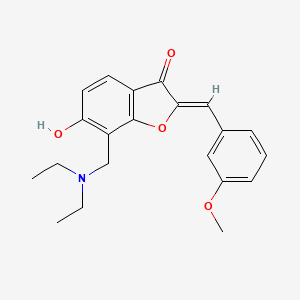![molecular formula C14H19ClN2O B2570626 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone CAS No. 1357453-44-1](/img/structure/B2570626.png)
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CMMP, and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone is thought to involve its interaction with the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By acting as a selective antagonist of this receptor, 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone may modulate the activity of this system and reduce drug-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone are still being studied. However, it has been shown to have a high affinity for the dopamine D3 receptor, which suggests that it may modulate the activity of this receptor and the mesolimbic system. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential therapeutic applications in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of this receptor on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or systems in the brain.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone. One area of interest is in the development of new therapeutic agents for addiction. This compound has shown promise in reducing drug-seeking behavior, and further research may lead to the development of new treatments for addiction. Additionally, research on the biochemical and physiological effects of this compound may lead to a better understanding of the role of the dopamine D3 receptor in the mesolimbic system. Finally, further studies on the synthesis and structure-activity relationships of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone may lead to the development of more selective and potent compounds for use in scientific research.
Métodos De Síntesis
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-4-(3-methylphenyl)piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone has been used in various scientific research studies. One notable application is in the study of the central nervous system. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. Additionally, 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(8-11)17-7-6-16(10-12(17)2)14(18)9-15/h3-5,8,12H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOUHHSSGXHSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazino]-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)



![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)



![ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2570555.png)


![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)
![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)